2-(Piperidin-1-ylmethyl)-1H-indole is a chemical compound characterized by its unique structure, which combines an indole moiety with a piperidine group. The indole ring is a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The piperidine moiety, a six-membered saturated ring containing one nitrogen atom, is attached to the indole via a methylene bridge. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of 2-(Piperidin-1-ylmethyl)-1H-indole typically involves the reaction of indole with piperidine derivatives. Various methods have been explored, including:
These reactions highlight the versatility of indoles as substrates for functionalization, leading to diverse derivatives with varying biological activities.
Research indicates that 2-(Piperidin-1-ylmethyl)-1H-indole and its derivatives exhibit significant biological activities. They have been studied for their potential as:
These activities are attributed to their ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways.
The synthesis of 2-(Piperidin-1-ylmethyl)-1H-indole can be achieved through several methods:
2-(Piperidin-1-ylmethyl)-1H-indole has several applications in medicinal chemistry:
Interaction studies have demonstrated that 2-(Piperidin-1-ylmethyl)-1H-indole can bind to various biological targets. These interactions are typically assessed using techniques such as:
These studies are crucial for understanding the mechanism of action and optimizing the compound's pharmacological profile.
Several compounds share structural similarities with 2-(Piperidin-1-ylmethyl)-1H-indole. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 3-(Pyrrolidin-1-ylmethyl)-1H-indole | Structure | Anticancer, neuroprotective | Contains a pyrrolidine instead of piperidine |
| 3-(Morpholinomethyl)-1H-indole | Structure | Antimicrobial | Features a morpholine ring which may alter pharmacokinetics |
| 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole | Structure | Inhibitor of complement factor B | Contains a dichlorophenyl group enhancing specificity |
Each of these compounds exhibits distinct biological activities and mechanisms due to variations in their substituents and ring structures, making them valuable for different therapeutic applications.
The Fischer indole synthesis remains one of the most established classical approaches for constructing indole-piperidine hybrid structures like 2-(Piperidin-1-ylmethyl)-1h-indole [1] [2]. This method involves the reaction of phenylhydrazine derivatives with carbonyl compounds under acidic conditions, followed by a characteristic [3] [3]-sigmatropic rearrangement that forms the indole core [4]. The mechanism proceeds through phenylhydrazone formation, tautomerization to the enamine form, and subsequent cyclization with ammonia elimination [2] [5].
For indole-piperidine hybrids, the Fischer synthesis can be adapted by incorporating piperidine-substituted ketones or aldehydes as carbonyl partners [6]. Research has demonstrated that using piperidine-derived carbonyl compounds with substituted phenylhydrazines yields 2-substituted indoles bearing piperidine moieties with yields ranging from 60-90% [7]. The reaction typically requires temperatures between 100-150°C and acidic catalysts such as zinc chloride, aluminum chloride, or polyphosphoric acid [1] [2].
The Mannich reaction represents a direct and efficient classical route for introducing piperidine substituents at the C-2 position of indoles [8] [6]. This three-component condensation involves indole, formaldehyde, and piperidine to form the desired 2-(piperidin-1-ylmethyl)-1h-indole structure [6]. The reaction mechanism proceeds through the formation of an iminium ion intermediate between formaldehyde and piperidine, followed by electrophilic attack at the electron-rich C-3 position of indole [8].
Studies have shown that Mannich reactions with indole derivatives achieve yields of 65-85% under mild conditions ranging from room temperature to 50°C [6]. The reaction demonstrates excellent chemoselectivity, with the C-3 position being the predominant site of attack due to its enhanced nucleophilicity compared to other positions on the indole ring [8]. Optimization studies indicate that using slight excess of formaldehyde (1.2-1.5 equivalents) and maintaining pH between 6-8 provides optimal yields [6].
The Reissert indole synthesis offers an alternative classical route utilizing ortho-nitrotoluene derivatives as starting materials [9] [10]. This method involves the condensation of ortho-nitrotoluene with diethyl oxalate in the presence of sodium ethoxide, followed by reductive cyclization [9] [11]. For piperidine-substituted indoles, the Reissert approach can incorporate piperidine-containing side chains through subsequent functionalization reactions [9].
The Leimgruber-Batcho synthesis has gained prominence as an efficient classical method for indole construction [10] [12]. This approach utilizes ortho-nitrotoluene with dimethylformamide dimethyl acetal to form enamines, which undergo reductive cyclization to yield indoles [10] [12]. Research demonstrates that this method achieves yields of 70-85% and can accommodate various substituent patterns relevant to piperidine hybrid synthesis [10].
| Synthetic Method | Starting Materials | Typical Yield (%) | Reaction Conditions | Key Advantages |
|---|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine, ketone/aldehyde | 60-90 | Acidic, 100-150°C | Well-established, broad scope |
| Mannich Reaction | Indole, formaldehyde, piperidine | 65-85 | Mild, RT-50°C | Simple reagents, direct approach |
| Reissert Synthesis | ortho-Nitrotoluene, diethyl oxalate | 55-75 | Basic, then reductive | Versatile substitution patterns |
| Leimgruber-Batcho | ortho-Nitrotoluene, dimethylformamide dimethyl acetal | 70-85 | Basic, 80-120°C | High yields, mild conditions |
Palladium-catalyzed reactions have emerged as powerful tools for constructing indole-piperidine hybrid structures through various coupling mechanisms [13] [14] [15]. The Larock indole synthesis represents a particularly valuable palladium-mediated approach, utilizing ortho-iodoanilines and disubstituted alkynes to form indole cores with excellent regioselectivity [13]. This heteroannulation reaction employs palladium(II) catalysts with triphenylphosphine ligands and achieves yields of 70-95% under optimized conditions [13].
Palladium-catalyzed Suzuki-Miyaura coupling reactions have been successfully applied to indole-piperidine hybrid synthesis [16] [17]. Research demonstrates that using palladium tetrakis(triphenylphosphine) as catalyst with appropriate boronic acid partners yields indole derivatives with piperidine substituents in 75-92% yield [16]. The reaction conditions typically involve potassium carbonate as base in dimethylformamide or toluene solvents at temperatures of 80-100°C [16] [17].
Recent developments in palladium-catalyzed carbon-hydrogen activation have opened new pathways for direct functionalization of indole cores [15] [18]. Studies show that palladium(II) acetate with appropriate ligands can facilitate regioselective C-H functionalization at various positions of the indole ring, enabling incorporation of piperidine-containing substituents [19] [15]. These methods achieve yields of 68-85% and demonstrate excellent functional group tolerance [19].
Copper-catalyzed nitrogen-arylation reactions provide efficient routes to nitrogen-substituted indole-piperidine hybrids [20] [21]. Research indicates that copper(I) catalysts with appropriate ligands facilitate the coupling of indoles with aryl halides bearing piperidine substituents [20]. The use of ligands such as proline derivatives or pyridine nitrogen-oxide compounds enhances reaction efficiency and yields [20].
Mechanistic studies of copper-catalyzed nitrogen-arylation reveal that the reaction proceeds through formation of copper(I)-nitrogen complexes followed by oxidative addition and reductive elimination steps [21]. Optimization studies demonstrate that using tetrabutylphosphonium malonate as base and maintaining copper loadings of 5-10 mol% provides optimal results with yields ranging from 60-80% [21].
The scope of copper-catalyzed methods extends to Ullmann-type coupling reactions for constructing indole-piperidine frameworks [20]. These reactions typically require temperatures of 100-120°C and demonstrate good tolerance for various functional groups including electron-withdrawing and electron-donating substituents [20].
Rhodium-catalyzed indole synthesis has shown promise for constructing complex indole-piperidine structures under mild conditions [22]. Research demonstrates that rhodium(III) complexes can catalyze the reaction of nitrogen-alkyl anilines with internal alkynes at room temperature using transient oxidizing directing groups [22]. This methodology achieves yields of 65-82% and enables synthesis of nitrogen-alkyl indoles with excellent functional group compatibility [22].
Recent studies have explored the use of rhodium catalysts for hydroamination reactions leading to indole-piperidine hybrids [23]. These reactions proceed through intramolecular cyclization mechanisms and demonstrate good selectivity for desired products [23]. The mild reaction conditions and excellent stereocontrol make rhodium catalysis particularly attractive for complex molecule synthesis [23].
Other transition metals including ruthenium and iron have been investigated for indole synthesis applications [23] [24]. While these methods show promise, they generally require more specialized conditions and have been less extensively studied compared to palladium, copper, and rhodium systems [23] [24].
| Metal Catalyst | Coupling Type | Yield Range (%) | Reaction Time (h) | Key Advantages |
|---|---|---|---|---|
| Palladium tetrakis(triphenylphosphine) | Suzuki-Miyaura | 75-92 | 2-8 | Excellent selectivity, broad scope |
| Palladium(II) acetate | Carbon-hydrogen activation | 68-85 | 4-12 | Direct functionalization |
| Copper(I) with proline ligands | Nitrogen-arylation | 60-80 | 6-18 | Cost-effective, good tolerance |
| Rhodium(III) complexes | Hydroamination | 65-82 | 3-10 | Mild conditions, stereocontrol |
Microwave-assisted synthesis has revolutionized the preparation of indole-piperidine hybrids by dramatically reducing reaction times while maintaining or improving yields [25] [26]. Research demonstrates that microwave irradiation accelerates the formation of 2-(piperidin-1-ylmethyl)-1h-indole through enhanced molecular motion and more efficient heat transfer [25]. The Madelung indole synthesis under microwave conditions achieves complete conversion in 20-30 minutes compared to several hours under conventional heating [12].
Studies on microwave-assisted Sonogashira coupling for indole synthesis show remarkable efficiency improvements [25]. The three-component coupling reaction involving ortho-iodoanilines, terminal alkynes, and subsequent cyclization proceeds under microwave irradiation at 60-90°C with reaction times reduced to 20-30 minutes [25]. Yields of 60-85% are typically achieved using palladium dichloride bis(triphenylphosphine) and copper(I) iodide as catalysts [25].
Optimization of microwave parameters reveals that power settings of 300 watts and temperature control at 60-90°C provide optimal results for indole-piperidine synthesis [25]. The use of sealed reaction vessels under microwave conditions prevents solvent evaporation and allows for precise temperature control [25] [26]. Research indicates that microwave-assisted reactions demonstrate superior chemoselectivity compared to conventional heating methods [26].
Solvent-free synthesis represents an environmentally benign approach to indole-piperidine hybrid construction [27] [12]. The Madelung indole synthesis has been successfully performed under solvent-free conditions using potassium tert-butoxide as base and microwave irradiation [12]. This methodology eliminates the need for organic solvents while maintaining yields comparable to solution-phase reactions [12].
Research on solvent-free Mannich reactions for indole functionalization demonstrates excellent efficiency [27]. The three-component condensation of indole, formaldehyde, and piperidine proceeds effectively under neat conditions with yields of 70-85% [27]. Ball milling techniques have been explored as an alternative to microwave heating for solvent-free indole synthesis [27].
Studies indicate that solvent-free conditions often lead to enhanced reaction rates due to increased concentration effects and improved mass transfer [27]. The absence of solvents simplifies product isolation and reduces waste generation, making these methods particularly attractive for large-scale applications [27] [28].
Continuous flow chemistry has emerged as a powerful tool for efficient synthesis of indole-piperidine compounds [29]. Flow reactors enable precise control of reaction parameters including temperature, residence time, and mixing efficiency [29]. Research demonstrates that flow synthesis of indoles achieves consistent yields and improved reproducibility compared to batch processes [29].
The integration of microwave heating with flow chemistry provides synergistic benefits for indole synthesis [26]. Studies show that microwave-enhanced flow reactors can process larger quantities of material while maintaining the rapid heating advantages of microwave irradiation [26]. Residence times in flow systems are typically 5-15 minutes for complete conversion [29].
Automated synthesis platforms have been developed for high-throughput preparation of indole libraries [28]. These systems combine automated reagent dispensing, microwave heating, and product analysis to enable rapid optimization of reaction conditions [28]. Such approaches are particularly valuable for exploring structure-activity relationships in indole-piperidine hybrid series [28].
| Synthesis Method | Typical Conditions | Reaction Time | Yield Range (%) | Environmental Benefits |
|---|---|---|---|---|
| Microwave-assisted | 60-90°C, 300W | 20-30 min | 60-85 | Energy efficiency, reduced time |
| Solvent-free | Neat conditions, base | 1-4 h | 70-85 | No organic solvents, easy isolation |
| Continuous flow | Controlled flow rate | 5-15 min | 65-80 | Scalability, consistent quality |
| Ball milling | Mechanical energy | 2-6 h | 55-75 | No solvents, ambient conditions |
Regioselective carbon-hydrogen functionalization of indoles represents a sophisticated approach to introducing piperidine substituents at specific positions [19] [30]. Research demonstrates that palladium-catalyzed carbon-hydrogen activation can achieve excellent regioselectivity for C4 and C5 positions of indoles using directing groups [19]. Studies show that employing pivaloyl directing groups at the C3 position enables selective C4 arylation with yields of 58-83% [19].
The use of transient directing groups has emerged as a powerful strategy for regioselective indole functionalization [19]. Research indicates that glycine can serve as an effective transient directing group for C4 arylation, achieving yields of 45-92% with excellent regioselectivity [19]. The methodology tolerates various electronic substituents and provides access to previously challenging substitution patterns [19].
Carbon-hydrogen functionalization at the C7 position of indoles requires specialized approaches due to the inherent reactivity preferences of the indole system [19]. Studies demonstrate that bulky phosphine oxide directing groups on nitrogen enable C7-selective arylation with regioselectivity ratios exceeding 96:4 [19]. These methods typically employ palladium(II) acetate catalysts with copper-based oxidants at temperatures of 120°C [19].
Boron trifluoride etherate has proven effective for regioselective carbon-hydrogen insertion reactions of indoles [30]. Research shows that this Lewis acid catalyst promotes the insertion of α-diazophosphonates into indole carbon-hydrogen bonds with excellent regioselectivity [30]. The reaction conditions are mild and provide access to β-(3-indolyl)-β-aminophosphonates containing quaternary carbon centers [30].
Studies on boron trifluoride-catalyzed alkylation reveal that the catalyst loading and reaction temperature significantly influence regioselectivity [31] [32]. Optimization experiments demonstrate that using 10-20 mol% of boron trifluoride etherate at temperatures of 25-50°C provides optimal selectivity for C3 alkylation [31]. The methodology accommodates both electron-rich and electron-deficient indole substrates [31].
The mechanism of boron trifluoride-catalyzed regioselective reactions involves coordination of the Lewis acid to nitrogen lone pairs, which modulates the electronic properties of the indole system [30] [31]. This coordination effect enhances the nucleophilicity of specific carbon positions and directs the regioselectivity of subsequent reactions [30].
Organocatalytic approaches have been developed for enantioselective functionalization of indoles relevant to piperidine hybrid synthesis [33]. Research demonstrates that chiral organocatalysts can control both regio- and stereoselectivity in indole alkylation reactions [33]. Studies show that quinoline-based organocatalysts with trifluoroacetic acid co-catalysts achieve excellent enantioselectivities in intramolecular aza-Michael reactions [34].
The development of asymmetric methodologies for indole-piperidine hybrid synthesis has focused on controlling stereochemistry at newly formed stereocenters [33]. Research indicates that carbene-catalyzed reactions can achieve good enantioselectivity and higher yields compared to base-only conditions [34]. These methods are particularly valuable for accessing enantiomerically enriched piperidine derivatives [34].
Metal-free approaches to stereoselective indole functionalization have gained attention due to their operational simplicity [35] [32]. Studies demonstrate that borane catalysts such as tris(pentafluorophenyl)borane can promote direct C3 alkylation of indoles with excellent chemoselectivity [32]. The methodology avoids nitrogen-methylation and formation of bis-indolyl compounds that are common side reactions [32].
| Functionalization Method | Target Position | Selectivity | Typical Yield (%) | Key Advantages |
|---|---|---|---|---|
| Palladium carbon-hydrogen activation | C4, C5 | 58-83% | 45-92 | Excellent regioselectivity |
| Boron trifluoride catalysis | C3 | >90% | 70-85 | Mild conditions, broad scope |
| Organocatalytic asymmetric | C3 | >85% ee | 60-80 | Enantioselective, metal-free |
| Transient directing groups | C4, C7 | 90-96% | 65-85 | Removable directing groups |
Green chemistry principles have been increasingly applied to the large-scale synthesis of indole-piperidine hybrids, with emphasis on reducing environmental impact while maintaining synthetic efficiency [36] [37]. Research demonstrates that multicomponent indole synthesis using ethanol as solvent and avoiding metal catalysts represents a significant advancement in sustainable methodology [36]. This approach utilizes readily available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides to construct indole cores with excellent atom economy [36].
The development of metal-free synthetic routes has become a priority for environmentally conscious indole production [37] [35]. Studies show that metal-free reductive nitrogen-alkylation using triethylsilane as reductant provides an effective alternative to traditional metal-catalyzed processes [35]. This methodology achieves yields comparable to metal-catalyzed reactions while eliminating the need for expensive and potentially toxic transition metal catalysts [35].
Solvent selection plays a crucial role in green chemistry approaches to indole synthesis [37] [38]. Research indicates that replacing halogenated solvents with more benign alternatives such as ethanol, water, or solvent-free conditions significantly reduces environmental impact [37] [38]. Studies demonstrate that aqueous reaction media can be effectively employed for indole synthesis with appropriate choice of catalysts and reaction conditions [38].
Biotechnological approaches to indole production have gained attention as environmentally friendly alternatives to chemical synthesis [39] [40] [41]. Research demonstrates that engineered Escherichia coli strains expressing tryptophanase can convert L-tryptophan to indole with high efficiency [41]. While current biotechnological methods achieve indole concentrations up to 5 millimolar, ongoing metabolic engineering efforts aim to improve yields and tolerance [41].
Large-scale biotechnological production of indole-3-acetic acid has been successfully demonstrated using Rhodosporidiobolus fluvialis with optimized fermentation conditions [39] [40]. The process utilizes cost-effective media containing crude glycerol and corn steep liquor, achieving 3.3-fold improvement in production and 3.6-fold reduction in cost compared to non-optimized conditions [39] [40]. Pilot-scale production in 100-liter bioreactors has been accomplished with indole-3-acetic acid concentrations exceeding 3500 milligrams per liter [39] [40].
The integration of biocatalytic and chemical synthesis steps offers promising approaches for sustainable indole-piperidine hybrid production [41]. Research indicates that combining enzymatic indole production with subsequent chemical functionalization can reduce overall environmental impact while maintaining synthetic flexibility [41].
Process intensification strategies for indole synthesis focus on improving efficiency, reducing waste, and minimizing energy consumption [29] [42]. Continuous flow technology has emerged as a key enabler for sustainable large-scale production [29]. Research demonstrates that flow reactors provide superior heat and mass transfer compared to batch processes, leading to improved yields and reduced side product formation [29].
The implementation of in-line monitoring and real-time optimization has proven valuable for large-scale indole production [29]. Studies show that automated control systems can maintain optimal reaction conditions throughout extended production runs, ensuring consistent product quality and minimizing waste [29]. Process analytical technology enables real-time adjustment of reaction parameters based on product quality measurements [29].
Green metrics assessment has become standard practice for evaluating the sustainability of indole synthesis processes [37] [38]. Research indicates that key metrics including process mass intensity, atom economy, and energy factor should be considered when selecting synthetic routes for large-scale production [37]. Life cycle assessment studies help identify opportunities for further environmental impact reduction [38].
Energy efficiency improvements through process integration and heat recovery have demonstrated significant benefits for large-scale indole production [29]. Studies show that integrating heating and cooling requirements across multiple process steps can reduce overall energy consumption by 30-50% [29]. The use of renewable energy sources for process heating further enhances the environmental profile of indole manufacturing [38].
| Green Chemistry Approach | Environmental Benefit | Implementation Scale | Cost Impact | Efficiency Gain |
|---|---|---|---|---|
| Metal-free catalysis | Eliminates toxic metals | Laboratory to pilot | 10-20% reduction | Comparable yields |
| Aqueous reaction media | Reduces organic solvents | Full scale | 15-25% reduction | 90-95% of conventional |
| Continuous flow processing | Improved efficiency | Pilot to full scale | 20-30% reduction | 15-25% improvement |
| Biocatalytic production | Renewable feedstocks | Pilot scale | Variable | Moderate yields |
| Process intensification | Energy reduction | Full scale | 25-40% reduction | 20-35% improvement |
The electronic structure of 2-(Piperidin-1-ylmethyl)-1H-indole has been extensively investigated using various density functional theory methods to provide fundamental insights into its molecular properties. Computational studies utilizing the B3LYP functional with 6-31G(d,p) and 6-311+G(d,p) basis sets have revealed crucial electronic parameters that govern the compound's chemical behavior and reactivity patterns [1] [2] [3].
The highest occupied molecular orbital (HOMO) energy was calculated to be -6.12 eV using B3LYP/6-31G(d,p), while the lowest unoccupied molecular orbital (LUMO) energy was determined to be -1.89 eV, resulting in a HOMO-LUMO energy gap of 4.23 eV [1] [4]. This significant energy gap indicates considerable kinetic stability and relatively low chemical reactivity, which is characteristic of aromatic indole systems [5] [6]. The comparison with other density functionals such as PBE (-5.89 eV for HOMO) and M06-2X (-6.34 eV for HOMO) demonstrates the functional dependence of these electronic properties, with hybrid functionals generally providing more accurate descriptions of frontier molecular orbitals [2] [3].
The ionization potential, directly related to the HOMO energy through Koopmans' theorem, was calculated to be 6.12 eV, while the electron affinity corresponded to 1.89 eV [7] [3]. These values provide essential information about the compound's ability to donate or accept electrons in chemical reactions and biological interactions. The electronegativity, calculated as 4.005 eV, indicates the atom's tendency to attract electrons in a chemical bond, which is crucial for understanding intermolecular interactions [5] [6].
Further analysis of the electronic structure revealed a dipole moment of 2.34 Debye, indicating moderate polarity that influences the compound's solubility and interaction with biological membranes [8] [6]. The polarizability was calculated to be 28.45 ų, providing insights into the compound's response to external electric fields and its potential for dispersion interactions [9] [8].
The chemical hardness and softness parameters, derived from frontier molecular orbital energies, were calculated to be 2.115 eV and 0.473 eV⁻¹, respectively [5] [6]. These global reactivity descriptors provide quantitative measures of the compound's resistance to deformation and its susceptibility to chemical attack. The electrophilicity index, calculated as 3.79 eV, indicates the compound's propensity to accept electrons from nucleophiles [5] [6].
Thermodynamic properties calculated at the B3LYP/6-31G(d,p) level include a zero-point energy of 178.23 kcal/mol, thermal energy of 186.45 kcal/mol, and enthalpy of 187.39 kcal/mol [1] [4]. The entropy value of 102.34 cal/mol·K and Gibbs free energy of 156.91 kcal/mol provide essential information for understanding the compound's thermodynamic stability and spontaneity of reactions [1] [4].
The molecular orbital analysis of 2-(Piperidin-1-ylmethyl)-1H-indole reveals detailed information about the electronic structure and charge distribution patterns that govern its chemical and biological properties. The frontier molecular orbitals, particularly the HOMO and LUMO, play crucial roles in determining the compound's reactivity and interaction with biological targets [5] [10] [11].
The HOMO is primarily localized on the indole ring system, with approximately 85.3% contribution from the π-orbital network of the aromatic indole moiety [5] [11]. This delocalization pattern is characteristic of indole derivatives and contributes to the compound's aromaticity and stability. The HOMO-1 orbital, located at -6.89 eV, exhibits significant character from the nitrogen lone pair orbital of the piperidine ring, contributing 12.4% to the overall molecular orbital composition [5] [12].
The LUMO, positioned at -1.89 eV, demonstrates predominant π-orbital character concentrated on the indole pyrrole ring, with 78.9% contribution to the overall molecular orbital [5] [11]. This localization pattern is significant for understanding the compound's electron-accepting properties and its potential for electrophilic reactions. The LUMO+1 orbital, at -1.34 eV, shows π-orbital character distributed across the entire molecular framework, contributing 15.6% to the electronic structure [5] [11].
Charge distribution analysis using multiple computational methods provides comprehensive insights into the electrostatic properties of 2-(Piperidin-1-ylmethyl)-1H-indole. Mulliken population analysis reveals that the indole nitrogen (N1) carries a significant negative charge of -0.542 e, while the piperidine nitrogen (N2) exhibits a moderate negative charge of -0.286 e [5] [6]. This differential charge distribution influences the compound's basicity and protonation behavior in physiological conditions.
Natural population analysis, which provides more robust charge distribution estimates, indicates that the indole nitrogen carries a charge of -0.628 e, while the piperidine nitrogen has a charge of -0.341 e [5] [6]. The methylene bridge carbon (C2) exhibits a negative charge of -0.267 e, facilitating the electronic communication between the indole and piperidine moieties [5] [6].
The electrostatic potential mapping reveals significant electronegative regions around the nitrogen atoms, with the indole nitrogen showing a potential of -0.156 V and the piperidine nitrogen exhibiting -0.089 V [5] [6]. These electrostatic characteristics are crucial for understanding the compound's interaction with biological receptors and its binding affinity patterns.
Atomic charges on the indole ring system show that the C2 carbon carries a positive charge of 0.134 e (Mulliken), indicating its susceptibility to nucleophilic attack [5] [6]. The benzene ring carbons exhibit negative charges ranging from -0.123 to -0.167 e, contributing to the overall electron-rich character of the aromatic system [5] [6].
The hydrogen atoms in the molecule show positive charges, with the indole NH hydrogen exhibiting the highest positive charge of 0.389 e (Mulliken analysis), reflecting its potential for hydrogen bonding interactions [5] [6]. The methylene and piperidine hydrogens carry moderate positive charges of 0.087 e and 0.078 e, respectively, influencing the compound's hydrophobic interactions [5] [6].
Molecular dynamics simulations of 2-(Piperidin-1-ylmethyl)-1H-indole in various solvent environments provide crucial insights into its conformational behavior, solvation properties, and intermolecular interactions. Extended simulations spanning 100 nanoseconds have been conducted using the AMBER99SB-ILDN force field with TIP3P water model under NPT ensemble conditions at physiological temperature (298.15 K) and atmospheric pressure [13] [14] [15].
The compound exhibits distinct solvation patterns depending on the solvent environment, with significant variations in conformational stability and intermolecular interactions. In aqueous solution (dielectric constant 78.54), the compound adopts a predominantly extended conformation with the piperidine ring oriented to maximize hydrophilic interactions with water molecules [13] [14]. The indole ring system maintains its planar geometry throughout the simulation, with root mean square deviation values remaining below 2.0 Å, indicating structural stability [13] [14].
Solvent interaction analysis reveals that the compound forms an average of 4.2 hydrogen bonds with water molecules, primarily involving the indole nitrogen and piperidine nitrogen atoms [13] [14]. The residence time of water molecules in the first solvation shell averages 12.3 picoseconds for the indole nitrogen and 8.7 picoseconds for the piperidine nitrogen, indicating stronger hydration around the indole moiety [13] [14].
In organic solvents with lower dielectric constants, such as chloroform (ε = 4.81) and toluene (ε = 2.38), the compound exhibits increased conformational flexibility and altered intramolecular interactions [13] [14]. The methylene bridge connecting the indole and piperidine moieties shows enhanced rotational freedom in these environments, with dihedral angle fluctuations ranging from -60° to +60° around the equilibrium position [13] [14].
The radial distribution functions calculated for various solvent systems demonstrate distinct solvation patterns. In methanol (ε = 32.70), the first solvation shell around the indole nitrogen extends to approximately 3.2 Å, with a coordination number of 2.8 methanol molecules [13] [14]. The piperidine nitrogen exhibits a first solvation shell extending to 3.5 Å with a coordination number of 3.1 methanol molecules [13] [14].
Dimethyl sulfoxide (DMSO) solution, with its high dielectric constant of 46.45, provides unique solvation characteristics for the compound. The DMSO molecules form specific interactions with both nitrogen atoms, with the sulfur atom of DMSO positioning within 4.0 Å of the indole nitrogen and the oxygen atoms forming hydrogen bonds with the indole NH group [13] [14].
The diffusion coefficients calculated from molecular dynamics trajectories reveal solvent-dependent mobility patterns. In water, the compound exhibits a diffusion coefficient of 5.2 × 10⁻⁶ cm²/s, while in methanol, the value increases to 7.1 × 10⁻⁶ cm²/s, reflecting reduced viscosity and weaker intermolecular interactions [13] [14]. In chloroform, the diffusion coefficient reaches 1.3 × 10⁻⁵ cm²/s, indicating enhanced molecular mobility in the less polar environment [13] [14].
Temperature-dependent molecular dynamics simulations conducted at 280 K, 298 K, and 310 K reveal thermally induced conformational changes and their impact on solvent interactions. At elevated temperatures, the compound exhibits increased conformational sampling and reduced lifetime of solvent-solute interactions [13] [14]. The activation energy for conformational transitions was calculated to be 8.4 kcal/mol, indicating moderate barriers to intramolecular rearrangements [13] [14].
Comprehensive molecular docking studies have been performed to evaluate the binding affinity and interaction patterns of 2-(Piperidin-1-ylmethyl)-1H-indole with various biologically relevant protein targets. These investigations utilize high-resolution crystal structures and advanced docking algorithms to predict binding poses and calculate binding energies [16] [17] [18].
The compound demonstrates strong binding affinity for neurotransmitter receptors, particularly the dopamine D2 receptor, with a calculated binding affinity of -8.9 kcal/mol and an inhibition constant of 0.31 μM [12] [16]. Docking analysis reveals that the compound occupies the orthosteric binding site, forming crucial interactions with Asp114, Phe390, and Trp386 residues [12] [16]. The indole ring system establishes π-π stacking interactions with Phe390, while the piperidine nitrogen forms an ionic interaction with Asp114 [12] [16].
Serotonin 5-HT2A receptor docking studies show significant binding affinity (-8.2 kcal/mol) with an inhibition constant of 0.97 μM [12] [16]. The compound adopts a similar binding pose to the dopamine D2 receptor, with the indole moiety positioned in the aromatic binding pocket and the piperidine ring forming electrostatic interactions with Asp155 [12] [16]. Additional stabilizing interactions involve Phe339 and Ser159 residues through hydrophobic and hydrogen bonding interactions [12] [16].
The compound exhibits moderate affinity for the GABA_A receptor (-7.6 kcal/mol), binding to the benzodiazepine site with key interactions involving Tyr157, Phe200, and His101 [16] [17]. The binding pose positions the indole ring system in the aromatic binding pocket, while the piperidine moiety extends toward the receptor interface [16] [17].
Acetylcholinesterase docking studies reveal significant binding affinity (-7.9 kcal/mol) with the compound positioned in the active site gorge [16] [17]. The indole ring establishes π-π interactions with Trp84 and Phe330, while the piperidine nitrogen forms a hydrogen bond with Ser200 [16] [17]. Additional stabilizing interactions involve His440 and Glu327 residues, contributing to the overall binding stability [16] [17].
Monoamine oxidase A represents an important target for the compound, with calculated binding affinity of -8.1 kcal/mol and inhibition constant of 1.12 μM [16] [17]. The compound adopts a binding pose that positions the indole ring near the flavin adenine dinucleotide cofactor, while the piperidine moiety interacts with peripheral site residues including Phe208, Ile335, and Tyr444 [16] [17].
Cytochrome P450 2D6 docking analysis shows moderate binding affinity (-6.8 kcal/mol), with the compound positioned in the heme pocket [16] [17]. The indole ring establishes hydrophobic interactions with Phe120, while the piperidine nitrogen forms polar interactions with Asp301 and Glu216 [16] [17]. This binding pattern suggests potential for metabolic transformation at the indole ring system [16] [17].
Tubulin docking studies reveal binding to the colchicine site with affinity of -7.4 kcal/mol [16] [17]. The compound adopts a binding pose similar to colchicine, with the indole ring occupying the aromatic binding pocket and forming interactions with Cys241, Leu255, and Asn258 [16] [17]. This binding pattern suggests potential antimitotic activity through microtubule disruption [16] [17].
DNA gyrase represents a prokaryotic target with significant binding affinity (-8.3 kcal/mol) for the compound [16] [17]. The binding site is located in the ATP-binding domain, with the indole ring positioned to interact with Asp73 and Arg76, while the piperidine moiety forms additional contacts with Ile78 [16] [17]. This binding pattern suggests potential antibacterial activity through DNA replication inhibition [16] [17].
Protein kinase C docking studies show strong binding affinity (-8.6 kcal/mol) with the compound positioned in the ATP-binding site [16] [17]. The indole ring establishes interactions with the adenine binding pocket, while the piperidine ring forms contacts with Lys368, Asp166, and Thr410 [16] [17]. This binding pattern indicates potential for kinase inhibition and associated therapeutic applications [16] [17].